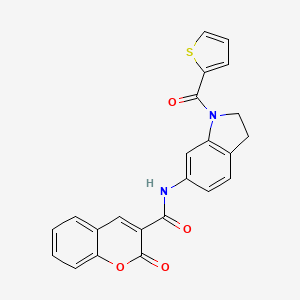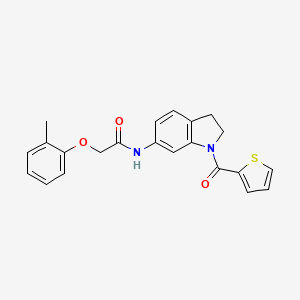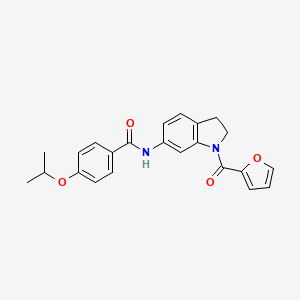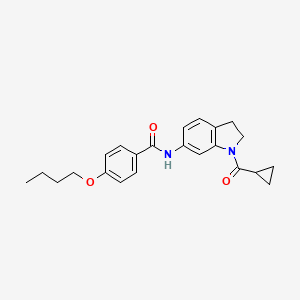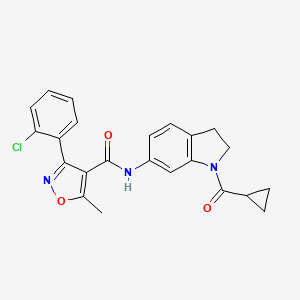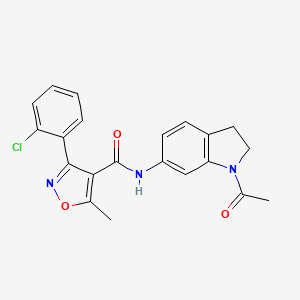
N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, also known as C16, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of isoxazole carboxamides and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, promoting neuronal survival, and reducing inflammation markers. These effects have been observed in various animal models and in vitro studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide in lab experiments is its high potency and specificity towards its targets. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide. One of the potential areas of research is its use in combination therapy with other drugs for cancer treatment. Another potential area of research is its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has been studied for its potential use in various scientific research applications such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and promote neuronal survival. In inflammation, this compound has been studied for its anti-inflammatory properties and has shown to reduce inflammation markers in various animal models.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-12-19(20(24-28-12)16-5-3-4-6-17(16)22)21(27)23-15-8-7-14-9-10-25(13(2)26)18(14)11-15/h3-8,11H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGZSNNFHOXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCN4C(=O)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



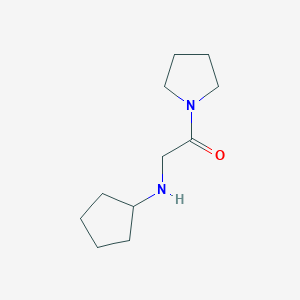
![2-[(3,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B3202242.png)
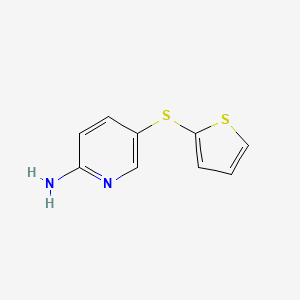
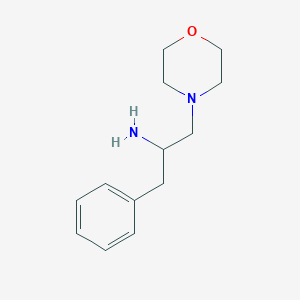
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B3202272.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3202279.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3202285.png)
